Pelanserin is classified as an organic compound, particularly within the category of piperazine derivatives. Its chemical structure allows it to engage specifically with neurotransmitter receptors, making it a subject of interest in pharmacology and medicinal chemistry. The compound is synthesized through specific chemical reactions involving isatoic anhydride and 1-(3-aminopropyl)-4-phenylpiperazine .
The synthesis of Pelanserin can be achieved through a reaction between isatoic anhydride and 1-(3-aminopropyl)-4-phenylpiperazine, typically facilitated by the presence of phosgene as a reagent. This method allows for the formation of the desired compound through a multi-step process, which includes the activation of functional groups to promote nucleophilic attack and subsequent cyclization to form the piperazine ring structure .
Retrosynthetic analysis indicates that the synthesis can be streamlined by focusing on one-step synthetic routes that utilize advanced methodologies such as artificial intelligence-powered synthesis planning tools. These tools analyze vast databases of chemical reactions to predict feasible synthetic pathways, thereby enhancing efficiency in laboratory settings.
Pelanserin has a complex molecular structure characterized by a piperazine core linked to an aromatic system. The specific molecular formula is C19H24N4O2, with a molecular weight of approximately 336.42 g/mol. The structural representation includes functional groups that enable receptor binding, which is critical for its pharmacological activity.
The compound's three-dimensional conformation can significantly influence its interaction with biological targets, affecting both efficacy and selectivity in receptor binding .
Pelanserin participates in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution processes .
Pelanserin functions primarily as an antagonist at the 5-HT2 and alpha-1 adrenergic receptors. By binding to these receptors, it inhibits their activation, leading to reduced vasoconstriction and enhanced vasodilation. This mechanism is particularly relevant in contexts where modulation of serotonin levels is necessary for therapeutic effects in mood disorders or vascular conditions .
At the cellular level, Pelanserin's interaction with these receptors influences various signaling pathways, which may contribute to its therapeutic effects in treating conditions such as anxiety or hypertension.
Pelanserin typically presents as a white to off-white solid. Its solubility characteristics may vary based on solvent polarity, influencing its bioavailability and pharmacokinetic properties.
Relevant data regarding its melting point, boiling point, and other physicochemical properties are essential for understanding its behavior in different environments.
Pelanserin has significant potential in scientific research and therapeutic applications:
Pelanserin (2,4(1H,3H)-quinazolinedione,3-[3-(4-phenyl-1-piperazinyl)-propyl]-HCl) emerged from pharmacological research efforts in the late 20th century aimed at developing novel cardiovascular agents with improved receptor selectivity profiles. As a quinazoline derivative, Pelanserin shares structural similarities with earlier antihypertensive compounds like prazosin and terazosin, which are established α₁-adrenergic receptor antagonists [7] [8]. The molecular design incorporated modifications to the quinazoline core structure, specifically the addition of a phenylpiperazine moiety, intended to enhance receptor binding characteristics and duration of action. This structural innovation positioned Pelanserin within a class of compounds investigated for their dual receptor affinities, bridging the gap between pure α-blockers and serotonin antagonists. Its development coincided with growing scientific interest in the interplay between serotonergic and adrenergic systems in cardiovascular regulation, particularly in hypertensive states. While less extensively documented than its structural analog ketanserin (discovered at Janssen Pharmaceutica in 1980) [1], Pelanserin represented a deliberate effort to refine the balance between 5-HT₂ and α₁-adrenergic receptor blockade for optimized hemodynamic effects.
Table 1: Structural Analogs and Historical Context of Pelanserin Development
Compound | Core Structure | Primary Target | Development Era |
---|---|---|---|
Pelanserin | Quinazolinedione-phenylpiperazine | Dual 5-HT₂/α₁-adrenergic | Late 20th century |
Ketanserin | Piperidinylethylquinazoline | 5-HT₂A (with α₁ affinity) | 1980 [1] |
Prazosin | Quinazoline | α₁-adrenergic | 1970s |
Ritanserin | Substituted benzofuran | 5-HT₂A/2C | 1980s [10] |
Pelanserin is pharmacologically classified as a dual receptor antagonist exhibiting high-affinity blockade at both serotonin 5-HT₂ receptors and α₁-adrenergic receptors. This dual mechanism was established through extensive in vitro studies using isolated arterial preparations from normotensive (WKY) and spontaneously hypertensive (SHR) rats. Competitive antagonism studies demonstrated Pelanserin's potent inhibition of α₁-adrenoceptor-mediated vasoconstriction induced by the selective agonist methoxamine. The pA₂ values (negative logarithm of the antagonist concentration requiring double agonist concentration) for Pelanserin ranged between 7.67-8.11 across various arterial beds (carotid, aorta, mesenteric, and caudal arteries), confirming consistent α₁-blocking efficacy regardless of hypertensive status [2].
Simultaneously, Pelanserin binds with high affinity to 5-HT₂ receptors, particularly the 5-HT₂A subtype, which mediates serotonin-induced vasoconstriction and vascular smooth muscle proliferation. This receptor profile aligns Pelanserin with earlier compounds like ketanserin, which also exhibits dual 5-HT₂A/α₁ antagonism (Ki values: 5-HT₂A = 0.20–9.8 nM; α₁-adrenergic = 6.3-16 nM) [1] [5]. However, Pelanserin's receptor binding profile shows distinctions in selectivity ratios compared to other 5-HT₂ antagonists. While ketanserin and spiperone demonstrate stronger α₁-blockade relative to their 5-HT₂ antagonism, and ritanserin shows greater 5-HT₂ selectivity, Pelanserin occupies an intermediate position with balanced affinity [5]. This pharmacological positioning is significant because it simultaneously targets two major pressor systems: norepinephrine-induced vasoconstriction via α₁-adrenoceptors and serotonin-mediated amplification of vascular tone via 5-HT₂ receptors.
Table 2: Comparative Receptor Affinity Profiles of Selected Antagonists
Compound | 5-HT₂A Receptor Affinity (pA₂/Ki) | α₁-Adrenoceptor Affinity (pA₂/Ki) | Selectivity Ratio (5-HT₂A:α₁) | Vascular Study Models |
---|---|---|---|---|
Pelanserin | High (exact Ki not specified) | pA₂ 7.67-8.11 [2] | Balanced | Rat carotid/aorta/mesenteric/caudal arteries |
Ketanserin | Ki 0.20–9.8 nM [1] | Ki 6.3 nM (α1A/B) [1] | Moderate α₁ selectivity | Rat jugular vein [5] |
Ritanserin | High (Ki ~0.1 nM) | Weak | Strong 5-HT₂ selectivity | Rat jugular vein [5] |
LY53857 | Potent antagonist | Minimal effect | 250,000:1 (5-HT₂ selective) [5] | Rat vasculature |
The primary therapeutic indication explored for Pelanserin is the management of arterial hypertension, particularly cases involving heightened sympathetic tone or serotonergic contributions to vascular resistance. Hypertension pathophysiology involves complex interactions between multiple vasoconstrictive systems, including catecholamine activation of α₁-adrenergic receptors on vascular smooth muscle and serotonin potentiation of noradrenergic effects via 5-HT₂ receptors. Serotonin (5-HT) amplifies vasoconstrictor responses to norepinephrine and angiotensin II while directly contracting vascular smooth muscle through 5-HT₂A receptors—effects particularly pronounced in hypertensive states [1] [5].
Pelanserin's dual antagonism offers a mechanistic rationale for potentially enhanced blood pressure control compared to selective agents:
The therapeutic relevance of dual blockade is supported by observations in spontaneously hypertensive rats (SHR), where Pelanserin demonstrated significant blood pressure-lowering effects attributed to its combined pharmacology [2]. While selective α₁-antagonists like prazosin effectively reduce blood pressure, their clinical utility has been limited by adverse effects like first-dose hypotension and concerns about long-term morbidity/mortality benefits compared to other antihypertensive classes [8] [9]. Dual antagonists like Pelanserin potentially offer advantages in hypertensive patients with evidence of increased serotonergic tone or those requiring multi-pathway inhibition for adequate control. Furthermore, hypertension management increasingly recognizes the need for combination therapies targeting multiple pathways; Pelanserin embodies this approach within a single molecule [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: